Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate is an organic compound characterized by the presence of a dinitrophenyl group attached to a methylpropanoate ester. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate can be synthesized through the esterification of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: Employed in the study of enzyme kinetics and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate involves its interaction with biological molecules through its nitro and ester groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These interactions can affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-Dinitrophenyl)acetate
- Ethyl 2-(2,4-Dinitrophenyl)butanoate
- Ethyl 2-(2,4-Dinitrophenyl)hexanoate
Uniqueness
Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group on the propanoate moiety differentiates it from other similar compounds, influencing its physical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-(2,4-dinitrophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-4-20-11(15)12(2,3)9-6-5-8(13(16)17)7-10(9)14(18)19/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBRSNRQBTZBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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